![molecular formula C22H29ClFN7O7S2 B14706143 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 25313-09-1](/img/structure/B14706143.png)
4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound It is characterized by the presence of multiple functional groups, including a triazine ring, a sulfonyl fluoride group, and an ethylcarbamoylamino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced by reacting the triazine derivative with a phenol derivative in the presence of a base.
Formation of the Ethylcarbamoylamino Linkage: This step involves the reaction of the phenoxy-triazine derivative with an ethylcarbamoyl chloride in the presence of a base.
Introduction of the Sulfonyl Fluoride Group: The final step involves the reaction of the intermediate compound with benzenesulfonyl fluoride under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring and the sulfonyl fluoride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dioxane, dichloroethane.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions include various substituted triazines and sulfonyl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of various organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biology, the compound is used in the study of enzyme inhibition and protein interactions.
Medicine
In medicine, the compound is being investigated for its potential use as an anticancer agent and in the treatment of various diseases. It is also used in the development of diagnostic tools and imaging agents.
Industry
In industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves the inhibition of specific enzymes and proteins. The compound binds to the active site of the target enzyme, preventing its normal function. This leads to the disruption of various cellular processes and ultimately results in the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: This compound is structurally similar and shares some of the same functional groups.
6-Chloro-1,3,5-triazine-2,4-diamine: Another similar compound with a triazine ring and chlorine substitution.
Uniqueness
The uniqueness of 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid lies in its complex structure and the presence of multiple functional groups
Eigenschaften
CAS-Nummer |
25313-09-1 |
|---|---|
Molekularformel |
C22H29ClFN7O7S2 |
Molekulargewicht |
622.1 g/mol |
IUPAC-Name |
4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C20H23ClFN7O4S.C2H6O3S/c1-20(2)28-17(23)27-18(24)29(20)13-5-8-16(15(21)11-13)33-10-9-25-19(30)26-12-3-6-14(7-4-12)34(22,31)32;1-2-6(3,4)5/h3-8,11H,9-10H2,1-2H3,(H2,25,26,30)(H4,23,24,27,28);2H2,1H3,(H,3,4,5) |
InChI-Schlüssel |
JHUYZFZLEIQAFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCNC(=O)NC3=CC=C(C=C3)S(=O)(=O)F)Cl)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


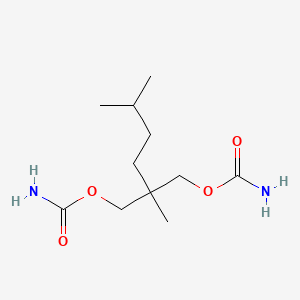
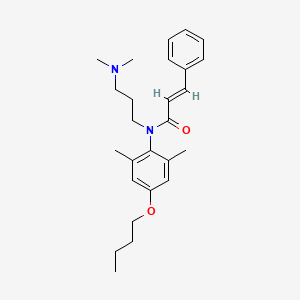
phosphanium](/img/structure/B14706069.png)
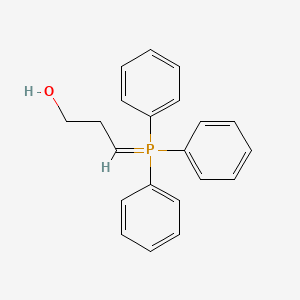
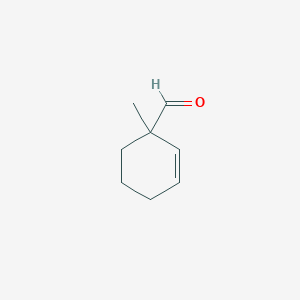
![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)

![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)

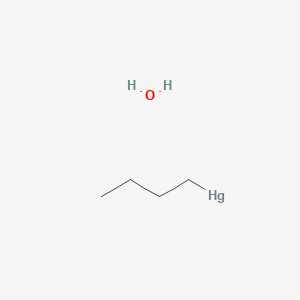
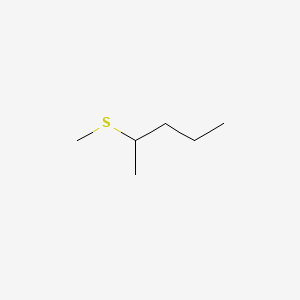


![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
